molecular formula C8H7NS B1656456 p-Toluenesulphenyl cyanide CAS No. 5285-74-5

p-Toluenesulphenyl cyanide

Cat. No. B1656456
CAS RN: 5285-74-5
M. Wt: 149.21 g/mol
InChI Key: VDURJIGQVKMELT-UHFFFAOYSA-N
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Description

P-Toluenesulphenyl cyanide, also known as p-Toluenesulfonyl cyanide or Tosyl cyanide, is an electron-deficient nitrile . It is a technical grade compound with a molecular weight of 181.21 . It is a colorless, crystalline solid with a pungent odor .


Synthesis Analysis

P-Toluenesulphenyl cyanide can be used in the preparation of polyfunctional nitriles . It also undergoes free-radical cyanation of B-alkylcatecholboranes . Furthermore, it can be used in the synthesis of 4-hyroxypyridines by hetero-Diels-Alder reaction with 1,3-bis-silyl enol ethers .


Molecular Structure Analysis

The linear formula of p-Toluenesulphenyl cyanide is CH3C6H4SO2CN . It has a molecular weight of 181.21 .


Chemical Reactions Analysis

P-Toluenesulphenyl cyanide undergoes hetero-Diels-Alder reaction with silyl enol ether of cyclohexenone to yield hydrolytically sensitive [4+2] adduct . It also undergoes facile [2+3] cycloaddition reaction with azides to form 5-sulfonyl tetrazoles . Furthermore, it reacts with alcohols in the presence of 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo [2.2.2]octane (DABCO) to yield sulfinates .


Physical And Chemical Properties Analysis

P-Toluenesulphenyl cyanide is a solid at room temperature . It has a boiling point of 105-106 °C/1 mmHg and a melting point of 47-50 °C . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Radical Reactions and Nitrile Transfer

p-Toluenesulphenyl cyanide plays a crucial role in radical reactions, particularly in the transfer of nitrile groups to carbon radicals. Barton, Jászberényi, and Theodorakis (1992) demonstrated that reacting p-toluenesulphonyl cyanide with carbon radicals yields nitriles in good yield, showcasing its utility in synthesizing nitrile-containing compounds (D. Barton, J. Jászberényi, E. Theodorakis, 1992).

Diastereoselective Synthesis

In the realm of stereochemistry, p-Toluenesulfonylmethyl isocyanide (TosMIC) is utilized in diastereoselective Passerini reactions with sugar-derived aldehydes, showing its importance in producing stereochemically complex molecules with moderate to good yields and selectivities (P. Krishna, G. Dayaker, P. Reddy, 2006).

Anticorrosion Applications

In materials science, aqueous p-toluenesulfonic acid solutions have been used to electrosynthesize polyaniline (PANi) films on mild steel, demonstrating significant anticorrosion properties. This application underscores its potential in protective coatings for metals (J. Camalet, J. Lacroix, S. Aeiyach, P. Lacaze, 1998).

Isocyanide Scavenging

Azuaje et al. (2011) documented the use of polymer-supported p-toluenesulfonic acid as an effective isocyanide scavenger, highlighting its role in simplifying and deodorizing workup procedures in organic syntheses, making it valuable for laboratories concerned with air quality and odor control (Jhonny Azuaje, Alberto Coelho, Abdelaziz El Maatougui, J. Blanco, E. Sotelo, 2011).

Biodiesel Production

The catalytic potential of p-Toluenesulfonic acid doped polyaniline has been explored for biodiesel production from waste cooking oil. Niu and Kong (2015) found that the catalyst enabled a high yield of fatty acid methylesters, satisfying ASTM D6751 standards, which opens a path for its application in sustainable fuel technologies (Meiju Niu, Xiangjin Kong, 2015).

Mechanism of Action

The mechanism of cyanide intoxication has been attributed to the inhibition of cytochrome oxidase, thereby decreasing the tissue utilization of oxygen . One mechanism of cyanide antagonism is by sequestering cyanide with methaemoglobin to form cyanmethaemoglobin and another mechanism is detoxifying with a sulphur donor to thiocyanate .

Safety and Hazards

P-Toluenesulphenyl cyanide is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Eye Dam. 1, and Skin Corr. 1B .

properties

IUPAC Name

(4-methylphenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDURJIGQVKMELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361583
Record name p-toluenesulphenyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5285-74-5
Record name p-toluenesulphenyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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